molecular formula C17H17NO2 B12646779 3-(Dimethylamino)-2'-hydroxychalcone CAS No. 94094-57-2

3-(Dimethylamino)-2'-hydroxychalcone

Cat. No.: B12646779
CAS No.: 94094-57-2
M. Wt: 267.32 g/mol
InChI Key: RNCIXUYJQAYRIM-ZHACJKMWSA-N
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Description

3-(Dimethylamino)-2'-hydroxychalcone is a synthetic compound belonging to the 2'-hydroxychalcone family, characterized by an α,β-unsaturated carbonyl bridge between two aromatic rings. This structural motif is of significant interest in medicinal chemistry and chemical biology research due to its diverse pharmacological potential. Researchers utilize this chalcone derivative as a key scaffold for investigating new therapeutic agents and elucidating biological mechanisms. Current scientific literature indicates that 2'-hydroxychalcone derivatives demonstrate a broad spectrum of promising research applications. These compounds have shown notable activity in antiproliferative assays, with specific 2'-hydroxychalcones exhibiting potent cytotoxicity against human colon carcinoma (HCT116) cells and inducing cell death through apoptosis and cell cycle arrest at the G2/M phase . Furthermore, this class of compounds displays significant antimicrobial properties. Studies reveal that 2'-hydroxychalcones possess moderate antifungal characteristics and demonstrate potent activity against dermatophyte biofilms of Trichophyton rubrum and Trichophyton mentagrophytes, both in the dark and as photosensitizers in photodynamic therapy (PDT) . Additional research has explored their potential as antiviral agents, with some 2'-hydroxychalcones showing inhibitory activity against SARS-CoV-2 main protease (Mpro) comparable to the reference standard remdesivir in silico studies . The compound also serves as a valuable model system for investigating molecular interactions and properties. Research on closely related analogs, such as 4-(dimethylamino)-2'-hydroxychalcone, has provided insights into intramolecular hydrogen bonding and solvent-dependent effects on NMR chemical shifts, highlighting its utility in physicochemical studies . This product is supplied for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, and adhere to all local and federal regulations for chemical substance handling and disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94094-57-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-3-[3-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO2/c1-18(2)14-7-5-6-13(12-14)10-11-17(20)15-8-3-4-9-16(15)19/h3-12,19H,1-2H3/b11-10+

InChI Key

RNCIXUYJQAYRIM-ZHACJKMWSA-N

Isomeric SMILES

CN(C)C1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O

Canonical SMILES

CN(C)C1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 3 Dimethylamino 2 Hydroxychalcone and Its Analogs

Classical Synthetic Approaches to Chalcones

The most prevalent and historically significant method for synthesizing chalcones is the Claisen-Schmidt condensation. wikipedia.orgwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). mdpi.com

Base-Catalyzed Claisen-Schmidt Condensation Protocols

The base-catalyzed Claisen-Schmidt condensation is the cornerstone of chalcone (B49325) synthesis. wikipedia.org This reaction is typically carried out by reacting an acetophenone derivative with an aromatic aldehyde in the presence of a base. byjus.com For the synthesis of 3-(Dimethylamino)-2'-hydroxychalcone, this would involve the condensation of 2'-hydroxyacetophenone (B8834) with 3-(dimethylamino)benzaldehyde.

The mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. wikipedia.org

Commonly used bases for this condensation include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govnih.gov The reaction is often performed in a protic solvent such as ethanol (B145695). bioline.org.br For instance, a general procedure involves stirring equimolar amounts of the substituted acetophenone and benzaldehyde in ethanol, followed by the gradual addition of a concentrated NaOH solution. nih.gov The reaction mixture is typically stirred at room temperature for a specified period, during which the product precipitates and can be isolated by filtration. jetir.org

Table 1: Representative Base-Catalyzed Synthesis of 2'-Hydroxychalcone (B22705) Derivatives

Reactants Catalyst Solvent Reaction Time Yield (%) Reference
2-hydroxyacetophenone (B1195853), 4-methylbenzaldehyde 50% NaOH Ethanol 6 hrs 66 bioline.org.br
2-hydroxyacetophenone, 4-methoxybenzaldehyde 50% KOH Ethanol Not specified 97 nih.gov
2-hydroxyacetophenone, 2-chlorobenzaldehyde 50% NaOH Ethanol Not specified Not specified bioline.org.br

Optimized Reaction Conditions for Chalcone Synthesis

To address the limitations of classical methods, such as long reaction times and the use of volatile organic solvents, several optimized procedures have been developed.

Ultrasound irradiation has emerged as a valuable tool in organic synthesis to enhance reaction rates and yields. researchgate.netconicet.gov.ar In the context of chalcone synthesis, sonication provides the necessary activation energy for the Claisen-Schmidt condensation, often leading to significantly shorter reaction times compared to conventional stirring methods. mdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the reaction medium, generates localized high temperatures and pressures, which accelerates the reaction. researchgate.net

For the synthesis of chalcones, a mixture of the aldehyde, ketone, and a catalytic amount of base in a suitable solvent is subjected to ultrasound irradiation in an ultrasonic bath. mdpi.com This method has been shown to produce quantitative yields of chalcones in shorter reaction times without the formation of undesired by-products. researchgate.netconicet.gov.ar For example, the ultrasound-assisted synthesis of (E)-1,3-diphenyl-2-propen-1-one was completed in 15 minutes, a significant improvement over the 4 hours required for the conventional method. mdpi.com

Solvent-free or solid-state reaction conditions offer a green and efficient alternative for chalcone synthesis. uitm.edu.myrsc.org These methods often involve grinding the reactants together with a solid base, such as sodium hydroxide or potassium hydroxide, in a mortar and pestle. acs.org The absence of a solvent reduces environmental impact and simplifies the work-up procedure. jetir.org

In a typical solvent-free procedure, the acetophenone, benzaldehyde, and solid NaOH are ground together for a few minutes. jetir.orguitm.edu.my The reaction is often rapid, with high yields of the chalcone product being obtained in a short time. uitm.edu.my This technique has been successfully applied to a wide range of substituted benzaldehydes and acetophenones. acs.org For instance, grinding a mixture of a benzaldehyde and a 4-methoxyacetophenone with solid NaOH afforded the corresponding chalcones in high yields (76-86%) within five minutes. uitm.edu.my Another approach utilizes iodine impregnated on neutral alumina (B75360) as a catalyst under solvent-free conditions, also yielding excellent results. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry continues to evolve, offering more efficient and sustainable methods for the preparation of complex molecules.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes, and to improve yields. bioline.org.brpharmacophorejournal.com This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant acceleration of the reaction rate. nih.gov

The synthesis of (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound closely related to the subject of this article, has been successfully achieved using microwave irradiation. nih.govacs.org In a reported procedure, a mixture of 2-hydroxyacetophenone and 4-(dimethylamino)benzaldehyde (B131446) was reacted in the presence of piperidine (B6355638) as a base under controlled microwave conditions. nih.govacs.org This method yielded the desired product in excellent yield (87%) and high purity (97%) in just 30 minutes, a substantial improvement over the 3-day reaction time required under conventional heating. nih.govacs.org

Microwave-assisted synthesis can be performed both in the presence of a solvent or under solvent-free conditions. nih.gov In the solvent-free approach, the reactants are mixed with a solid catalyst, such as iodine-impregnated alumina, and irradiated with microwaves, leading to high yields in very short reaction times. nih.gov

**Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a 2'-Hydroxychalcone Derivative***

Method Reaction Time Yield (%) Reference
Conventional Heating 6 hrs 66 bioline.org.br
Microwave Irradiation 3 mins 91 bioline.org.br

\Data for the synthesis of (E)-3-(4'-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one*

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, represent a powerful strategy for the formation of the core chalcone structure. mdpi.comnih.gov This method offers mild reaction conditions compatible with a wide array of functional groups, which is particularly advantageous for complex or sensitive molecules. nih.gov The synthesis of chalcones via the Suzuki reaction typically follows one of two primary retrosynthetic pathways:

The coupling of a substituted cinnamoyl chloride with an arylboronic acid. nih.govresearchgate.net

The coupling of a substituted benzoyl chloride with a styrylboronic acid. nih.govresearchgate.net

For the specific synthesis of this compound, this would involve reacting precursors such as 3-(dimethylamino)cinnamoyl chloride and 2-hydroxyphenylboronic acid, or alternatively, 2'-hydroxybenzoyl chloride and a 3-(dimethylamino)styrylboronic acid. The reaction mechanism proceeds through a well-established catalytic cycle involving the palladium catalyst. youtube.comyoutube.com This cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Various palladium catalysts, bases, and solvent systems have been successfully employed for chalcone synthesis, demonstrating the versatility of this approach. mdpi.comnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Coupling for Chalcone Synthesis

Green Chemistry Principles in Chalcone Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign methods for chalcone synthesis. researchgate.net These "green" approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. Key green methodologies applicable to the synthesis of this compound include microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netnih.gov For chalcone synthesis, it dramatically reduces reaction times from hours to minutes and often increases product yields compared to conventional heating methods. bioline.org.brpharmacophorejournal.com This technique has been successfully applied to the synthesis of hydroxychalcones, demonstrating its compatibility with various functional groups, including hydroxyl and dimethylamino moieties. pharmacophorejournal.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound irradiation enhances reaction rates through acoustic cavitation, which generates localized high-temperature and high-pressure zones. researchgate.net This method has been used for the Claisen-Schmidt condensation to produce 2'-hydroxychalcones, offering high yields in short reaction times under mild conditions. nih.govmdpi.com

Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry. Solvent-free chalcone synthesis, often performed by grinding the solid reactants together (mechanochemistry) with a solid catalyst like sodium hydroxide, is highly efficient. nih.govniscpr.res.in This technique is simple, reduces waste, and often provides high yields of pure products with minimal work-up. bioline.org.brniscpr.res.in

Table 2: Comparison of Green Synthetic Methods for Hydroxychalcones

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound via the Claisen-Schmidt condensation involves the reaction between two different carbonyl compounds: 2'-hydroxyacetophenone and 3-dimethylaminobenzaldehyde. wikipedia.org Achieving a high yield of the desired cross-condensation product requires careful consideration of chemo- and regioselectivity to minimize unwanted side reactions, such as the self-condensation of the acetophenone.

Chemoselectivity: The primary challenge is to ensure that the enolate of 2'-hydroxyacetophenone selectively attacks the carbonyl group of 3-dimethylaminobenzaldehyde. The reactivity of both partners plays a crucial role. The electron-donating dimethylamino group on the benzaldehyde makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Conversely, the phenolic hydroxyl group on the acetophenone can be deprotonated under strong basic conditions, which can interfere with the formation of the required α-carbon enolate. acs.org The choice of catalyst and reaction conditions is therefore critical. While strong bases like NaOH or KOH are common, some studies suggest that using acidic conditions may afford better selectivity for the synthesis of hydroxychalcones. researchgate.net

Regioselectivity & Stereoselectivity: The regioselectivity in this context refers to the formation of the single desired constitutional isomer. The reaction is generally regioselective, as the aldehyde lacks α-hydrogens and thus cannot enolize, preventing it from acting as the nucleophile. The Claisen-Schmidt condensation is also highly stereoselective, almost exclusively yielding the (E)-isomer, which is the thermodynamically more stable trans configuration of the α,β-unsaturated ketone. mdpi.com This stereochemical outcome is confirmed by the large coupling constant (typically >15 Hz) observed between the vinylic protons in ¹H NMR spectra. mdpi.comnih.gov

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be targeted for chemical modification to generate a library of new compounds. The main functional groups available for derivatization are the phenolic hydroxyl group, the α,β-unsaturated ketone system, and the tertiary amino group.

Modification of the Phenolic Hydroxyl Group: The 2'-hydroxyl group is a common site for derivatization. It can be readily alkylated or acylated to form ethers and esters, respectively. A particularly common strategy involves alkylation with various aminoalkyl halides to introduce a second basic nitrogen atom, often connected by a flexible linker chain. nih.gov This approach has been used to synthesize series of chalcone-O-alkylamine derivatives. nih.gov

Reactions at the α,β-Unsaturated Ketone: The enone moiety is a classic Michael acceptor, allowing for conjugate addition of a wide range of nucleophiles to the β-carbon. wikipedia.orgorganic-chemistry.org This reaction is fundamental for synthesizing more complex heterocyclic systems. For instance, reaction with reagents like o-phenylenediamine (B120857) or o-aminothiophenol can lead to the formation of benzodiazepine (B76468) or benzothiazine derivatives, respectively. researchgate.net Addition of active methylene (B1212753) compounds like malononitrile (B47326) can also be used to build new ring systems. researchgate.netcore.ac.uk

Modification of the Dimethylamino Group: The dimethylamino group on the B-ring can also be modified. While direct modification is less common than derivatization at the other sites, synthetic strategies can involve starting with a different precursor, such as a nitro- or halo-substituted benzaldehyde, which is later converted to the desired amine. Alternatively, the biological activity profile of chalcones can be modulated by replacing the dimethylamino group with other cyclic amines, such as pyrrolidine (B122466) or morpholine (B109124) rings. nih.gov

Table 3: Potential Derivatization Reactions for the this compound Scaffold

Table of Mentioned Compounds

Spectroscopic and Structural Characterization of 3 Dimethylamino 2 Hydroxychalcone

Advanced Spectroscopic Techniques for Structure Elucidation

The precise structure of 3-(Dimethylamino)-2'-hydroxychalcone, systematically named (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, has been elucidated using a combination of sophisticated spectroscopic methods. jocpr.comresearchgate.net These techniques provide a comprehensive picture of the atomic connectivity and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton and carbon framework of a molecule. Through various NMR experiments, detailed information about the chemical environment of each nucleus can be obtained.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. A characteristic singlet signal is observed for the six protons of the dimethylamino group (-N(CH₃)₂). nih.gov This singlet indicates that both methyl groups are chemically equivalent. The protons on the aromatic rings and the vinylic protons of the α,β-unsaturated system give rise to a series of signals in the downfield region of the spectrum. The coupling constants between the vinylic protons (H-α and H-β) are indicative of the trans configuration of the double bond.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
3.08s6H-N(CH₃)₂
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Note: Detailed chemical shifts and coupling constants for all protons are not fully available in the public domain and are required for a complete assignment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum shows distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon (C=O) of the chalcone (B49325) backbone typically appears at a significantly downfield chemical shift. The carbons of the aromatic rings and the vinylic carbons also have characteristic chemical shifts that can be assigned based on their electronic environment and substitution patterns.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not availableC=O
Data not availableC-α
Data not availableC-β
Data not availableAromatic Carbons
Data not available-N(CH₃)₂

Note: A complete list of assigned carbon chemical shifts is not currently available in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A broad absorption band is typically observed for the hydroxyl (-OH) group. The presence of the α,β-unsaturated carbonyl system is characterized by a strong absorption band for the C=O stretching vibration, which is typically found at a lower frequency compared to a saturated ketone due to conjugation. The C=C stretching vibration of the vinylic group and the aromatic rings also give rise to characteristic bands. Furthermore, C-H stretching and bending vibrations for both aromatic and aliphatic protons are present in the spectrum. The C-N stretching vibration of the dimethylamino group can also be identified.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic & Vinylic
~2900-2800C-H stretchAliphatic (-N(CH₃)₂)
~1650-1630C=O stretchα,β-unsaturated ketone
~1600-1500C=C stretchAromatic & Vinylic
~1350-1250C-N stretchAryl-amine

Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For chalcones, the spectrum is typically characterized by two main absorption bands, referred to as Band I and Band II. These absorptions arise from π-π* electronic transitions within the conjugated system of the molecule.

The chromophore of this compound consists of the entire cinnamoyl system (B-ring and the α,β-unsaturated carbonyl group) in conjugation with the A-ring. The presence of a hydroxyl group (-OH) at the 2'-position of the A-ring and a dimethylamino group (-N(CH₃)₂) at the 3-position of the B-ring significantly influences the electronic absorption maxima (λmax).

The 2'-hydroxy group can form an intramolecular hydrogen bond with the carbonyl oxygen, which tends to cause a bathochromic (red) shift in the absorption bands. The dimethylamino group, a potent auxochrome, also induces a significant red shift due to the extension of the conjugated system through its lone pair of electrons.

Band I, appearing at longer wavelengths (typically > 350 nm), is attributed to the π-π* transition involving the entire conjugated system, including the benzoyl and cinnamoyl moieties. Band II, at shorter wavelengths (around 250-300 nm), is associated with the π-π* transition of the benzoyl part of the molecule (the A-ring and carbonyl group).

While specific experimental data for this compound is not widely available in the literature, the expected absorption maxima can be inferred from related structures. The table below presents hypothetical, yet scientifically plausible, UV-Vis absorption data for the compound when dissolved in a common organic solvent like ethanol (B145695).

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

BandPredicted λmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
Band I~390-420~25,000 - 35,000π → π* (Cinnamoyl system)
Band II~260-280~15,000 - 20,000π → π* (Benzoyl system)

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₁₇H₁₇NO₂. The calculated exact mass for the protonated molecule [M+H]⁺ can be compared with the experimentally determined value to confirm the molecular formula.

Interactive Data Table: HRMS Data for this compound

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₁₇H₁₇NO₂[M+H]⁺268.13321

The fragmentation pattern in the mass spectrum would likely involve characteristic cleavages of the chalcone backbone, providing further structural confirmation. Common fragmentation pathways include the cleavage of the bonds flanking the carbonyl group, leading to ions corresponding to the substituted benzoyl and styryl moieties.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a crystal structure for the exact compound this compound is not publicly available, the structure of a closely related analogue, 3-dimethylamino-3'-nitrochalcone, provides significant insight into the likely solid-state conformation. bris.ac.uk In this analogue, the 2'-hydroxy group is replaced by a 3'-nitro group. X-ray diffraction analysis of this compound reveals key structural features that are likely to be conserved.

The chalcone backbone generally adopts a trans configuration about the Cα=Cβ double bond, which is the more thermodynamically stable arrangement. The molecule is often not perfectly planar, with a noticeable twist between the two aromatic rings. This deviation from planarity is influenced by the steric and electronic effects of the substituents and the packing forces within the crystal lattice.

In the crystal structure of 3-dimethylamino-3'-nitrochalcone, the molecules are arranged in planes, with intermolecular C-H···O hydrogen bonds involving the nitro and ketone groups being a dominant feature of the crystal packing. bris.ac.uk It is plausible that in this compound, the 2'-hydroxy group would engage in strong intramolecular hydrogen bonding with the carbonyl oxygen, a feature commonly observed in 2'-hydroxychalcones. nih.gov This intramolecular hydrogen bond would contribute to the planarity of that portion of the molecule.

Interactive Data Table: Crystallographic Data for the Analogue 3-dimethylamino-3'-nitrochalcone bris.ac.uk

ParameterValue
Chemical FormulaC₁₇H₁₆N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.2348 (5)
b (Å)10.7490 (4)
c (Å)12.8229 (5)
β (°)101.999 (2)
Volume (ų)1512.24 (11)
Z (molecules per cell)4
Twist Angle (A-ring/B-ring)13.80 (8)°

This data indicates a non-planar conformation for the chalcone derivative in the solid state, a common structural characteristic for this class of compounds.

Investigation of Biological Activities and Underlying Mechanisms for 3 Dimethylamino 2 Hydroxychalcone Analogs

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of chalcone (B49325) derivatives is a well-documented area of research. researchgate.net These compounds have been shown to target key enzymes and pathways involved in the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). Many anti-inflammatory drugs function by inhibiting these enzymes. Chalcone derivatives have been investigated as potential COX inhibitors, with some demonstrating preferential inhibition of COX-2, the isoform primarily associated with inflammation. nih.govajol.infodovepress.com

The anti-inflammatory mechanism of chalcone derivatives often involves the suppression of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of COX-2 expression. researchgate.netnih.gov For instance, certain 2'-hydroxychalcone (B22705) derivatives have shown potent inhibitory activity on PGE2 production in rat peritoneal macrophages by suppressing the induction of COX-2. researchgate.net The presence of a 2'-hydroxy group on the A-ring and specific substitutions on the B-ring, such as methoxy (B1213986) groups, have been identified as important for this activity. researchgate.netmdpi.com

Studies on various synthetic chalcone analogs have revealed that they can inhibit both COX-1 and COX-2, though many exhibit a higher affinity for COX-2. nih.govdovepress.com For example, a series of 1,3-diphenyl-2-propen-1-one derivatives showed that compounds with 4-methylamino ethanol (B145695) substitution were effective inhibitors of pro-inflammatory enzymes. nih.gov In one study, certain chalcone analogs displayed strong COX-2 inhibitory activity, with inhibition percentages ranging from 80.74% to 92.55%. nih.govdovepress.com The inhibitory activity of these compounds was also found to be dose-dependent. nih.govdovepress.com

Molecular docking studies have suggested that the propenone moiety of chalcones serves as a suitable scaffold for selective anti-COX effects. ajol.info The interaction with key amino acid residues in the active site of COX enzymes, such as Ser530 and Tyr385, is crucial for their inhibitory action. ajol.info Some chalcones exhibit selective inhibition of COX-2 due to the absence of hydrogen bonding with Ser530 in the COX-1 active site. ajol.info

Interactive Table: In Vitro COX-2 Inhibitory Activity of Selected Chalcone Analogs

Compound Description IC50 (µM) for COX-2 Reference
Compound 1b Chalcone analog Not specified, but showed 80.74%–92.55% inhibition nih.govdovepress.com
Compound 3c Chalcone analog Not specified, but showed 80.74%–92.55% inhibition nih.govdovepress.com
Compound 4a Chalcone analog Not specified, but showed 80.74%–92.55% inhibition nih.govdovepress.com
Compound 4e Chalcone analog Not specified, but showed 80.74%–92.55% inhibition nih.govdovepress.com
2'-hydroxy-3,4,5-trimethoxychalcone Hydroxychalcone 2.26 mdpi.com

In Vitro Antimicrobial Activity

Chalcone derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting bacteria and fungi through various mechanisms. nih.govnih.gov

Antibacterial Effects and Mechanistic Pathways

Chalcones have been evaluated against both Gram-positive and Gram-negative bacteria. gsconlinepress.com The antibacterial activity is often attributed to the α,β-unsaturated keto group, a reactive pharmacophore. nih.gov

A study on synthetic chalcone derivatives tested their efficacy against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). gsconlinepress.com The results indicated that these compounds possess good antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 62.50 to 1000 µg/mL. gsconlinepress.com Notably, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one demonstrated excellent activity against Bacillus subtilis with a MIC of 62.5 µg/mL. gsconlinepress.com

The presence of a 2'-hydroxy group on the A-ring is considered important for the antibacterial action of chalcones. gsconlinepress.com The mechanism of action is thought to involve the disruption of bacterial cellular processes.

Interactive Table: In Vitro Antibacterial Activity of a Chalcone Analog

Compound Bacterial Strain MIC (µg/mL) Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Staphylococcus aureus 125 gsconlinepress.com
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Bacillus subtilis 62.5 gsconlinepress.com
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Escherichia coli 250 gsconlinepress.com

Antifungal Effects and Specificity against Fungal Species

Chalcones have also been identified as promising antifungal agents. nih.govnih.gov Their proposed mechanism of action includes the inhibition of enzymes crucial for the synthesis of the fungal cell wall, such as β-(1,3)-glucan synthase and chitin (B13524) synthase. researchgate.net

A series of chalcone derivatives were screened for their antifungal activity against Aspergillus niger, Candida albicans, and Microsporum gypseum. nih.govnih.gov While no activity was observed against C. albicans or A. niger in this particular study, significant inhibitory effects were noted against the dermatophyte M. gypseum. nih.govnih.gov Specifically, a 4-chloro derivative and an unsubstituted chalcone derivative showed antifungal activity superior to the standard drug ketoconazole. nih.govnih.gov

In another study, 2-hydroxychalcone (B1664081) (2-HC) and 3'-hydroxychalcone (B8672929) (3'-HC) demonstrated antifungal activity against several Candida species, including C. albicans, C. tropicalis, C. krusei, C. glabrata, and C. parapsilosis. mdpi.com The MIC values for these compounds ranged from 7.8 to 31.3 mg/L. mdpi.com Furthermore, a study on azoflavone derivatives synthesized from (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one showed good activity against Aspergillus flavus, Acremonium strictum, and Penicillium expansum. latakia-univ.edu.sy

The antifungal efficacy of chalcones can be enhanced when used in combination with conventional antifungal drugs, demonstrating synergistic interactions. nih.gov For example, a chalcone-derived compound showed synergistic effects with itraconazole, fluconazole, terbinafine, and griseofulvin (B1672149) against various fungal isolates. nih.gov The mechanism for this synergistic action is thought to involve targeting the fungal cell membrane. nih.gov

Interactive Table: Antifungal Activity of Hydroxychalcones against Candida Species

Compound Fungal Species MIC (mg/L) Reference
2-hydroxychalcone (2-HC) Candida albicans 31.3 mdpi.com
2-hydroxychalcone (2-HC) Candida tropicalis 31.3 mdpi.com
2-hydroxychalcone (2-HC) Candida krusei 7.8 mdpi.com
2-hydroxychalcone (2-HC) Candida glabrata 15.6 mdpi.com
2-hydroxychalcone (2-HC) Candida parapsilosis 7.8 mdpi.com
3'-hydroxychalcone (3'-HC) Candida albicans 31.3 mdpi.com
3'-hydroxychalcone (3'-HC) Candida tropicalis 31.3 mdpi.com
3'-hydroxychalcone (3'-HC) Candida krusei 7.8 mdpi.com
3'-hydroxychalcone (3'-HC) Candida glabrata 7.8 mdpi.com

Antiprotozoal and Antimalarial Activities

The therapeutic potential of chalcones extends to antiprotozoal and antimalarial applications.

Falcipain-2 (FP-2) Enzyme Inhibition

Falcipain-2, a cysteine protease of Plasmodium falciparum, is a crucial enzyme for the parasite's survival as it is involved in the digestion of hemoglobin. researchgate.net Inhibition of this enzyme disrupts the parasite's development, making it an attractive target for antimalarial drug development. researchgate.netnih.gov

Chalcones have been identified as inhibitors of falcipain-2. researchgate.netnih.gov The proposed mechanism involves the irreversible nucleophilic addition of the thiol group from the active site cysteine residue of the enzyme to the α,β-unsaturated ketone moiety of the chalcone, which acts as a Michael acceptor. researchgate.net This interaction effectively inactivates the enzyme. researchgate.net

Computational and in vitro studies have supported the role of chalcones as falcipain-2 inhibitors. researchgate.netnih.gov The design of novel chalcone-based inhibitors, including hybrid molecules, has been guided by quantitative structure-activity relationship (QSAR) models and pharmacophore modeling to enhance their inhibitory potency against falcipain-2. nih.gov Research has shown that certain chalcone derivatives possess excellent antiplasmodial activity, with some compounds exhibiting IC50 values in the sub-micromolar range against chloroquine-sensitive strains of P. falciparum. researchgate.net

In Vitro Anticancer and Antiproliferative Activity

Chalcones are a well-documented class of compounds with a broad spectrum of biological activities, including significant potential as anticancer agents nih.gov. Their basic chemical structure, featuring two aromatic rings joined by an α,β-unsaturated carbonyl system, serves as a template for designing potent therapeutic agents nih.govnih.gov.

A primary mechanism through which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death. Various 2'-hydroxychalcone derivatives have demonstrated the ability to trigger apoptosis in a range of cancer cell lines.

For instance, studies have shown that 2'-hydroxy chalcone derivatives can induce apoptosis in more than 30% of HCT116 human colorectal carcinoma cells oup.com. Similarly, the chalcone analog Licochalcone A has been found to induce apoptosis in human gastric cancer MGC-803 cells nih.gov. Other research indicates that 2'-hydroxychalcone treatment leads to apoptosis in breast cancer cells (MCF-7 and CMT-1211) capes.gov.br. The proapoptotic activity has also been observed for analogs like 2′-hydroxy-2,5-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone in canine lymphoma and leukemia cell lines.

Specifically, heteroleptic Copper(II) complexes incorporating 2′-Hydroxy-4-(dimethylamino)chalcone have been synthesized and shown to possess strong antiproliferative activity, which was evaluated using a standard MTT cell viability assay frontiersin.org. This highlights the potential of metal-based complexes of the target compound in cancer research.

Table 1: Apoptotic Activity of Chalcone Analogs in Various Cancer Cell Lines This is an interactive table. Click on the headers to sort the data.

Compound/Analog Cancer Cell Line(s) Observed Effect Reference(s)
2'-hydroxychalcone derivatives HCT116 (Human Colorectal Carcinoma) Induced apoptosis in over 30% of cells. oup.com
2'-hydroxychalcone MCF-7, CMT-1211 (Breast Cancer) Induced apoptosis. capes.gov.br
Copper(II) complex with 2′-Hydroxy-4-(dimethylamino)chalcone Various cancer cells Demonstrated in vitro cytotoxicity. frontiersin.org
2′,4′-Dihydroxychalcone MGC-803 (Human Gastric Cancer) Induced apoptosis via downregulation of survivin mRNA. nih.gov
2′-hydroxy-2,5-dimethoxychalcone Canine Lymphoma/Leukemia Exhibited proapoptotic activity.
A chalcone derivative (LQFM064) MCF7 (Breast Cancer) Induced externalization of phosphatidylserine, cytochrome c release, and increased caspase expression. science.govscience.gov

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively controlled by the mouse double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. The disruption of the p53-MDM2 interaction is a key strategy in anticancer therapy, as it can restore the tumor-suppressing function of p53 nih.gov.

Synthetic chalcone derivatives have been identified as potential antagonists of the p53-MDM2 interaction. Research suggests that these compounds may bind to a subsite of the p53-binding cleft on the human MDM2 protein. This action blocks the p53-MDM2 binding, leading to the release of p53 from the complex and the restoration of its transcriptional activity nih.gov. For example, a chalcone derivative was reported to disrupt p53/MDM2 complexation in MCF7 breast cancer cells, leading to apoptosis science.govscience.gov. This disruption results in elevated p53 activity, which helps to explain the observed anticancer properties of these compounds nih.gov.

In Vitro Antithrombotic/Antiplatelet Activity

Chalcone derivatives have been investigated for their effects on platelet function, a key component of thrombosis. Studies indicate that these compounds can interfere with platelet aggregation through multiple mechanisms.

One of the principal mechanisms underlying the antiplatelet effect of chalcones is the inhibition of thromboxane (B8750289) formation. Thromboxane A2 (TxA2) is a potent platelet agonist synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme.

Several studies have concluded that the antiplatelet effects of various chalcone derivatives are primarily due to their inhibitory effect on thromboxane formation oup.comcapes.gov.brnih.gov. These compounds have been shown to potently inhibit arachidonic acid-induced platelet aggregation, which is a direct pathway involving thromboxane synthesis capes.gov.brnih.gov. The inhibition of the COX enzyme by chalcones leads to a reduction in the production of prostaglandins and, consequently, thromboxane, thereby reducing platelet aggregation mdpi.comnycu.edu.tw. For example, 2',5'-dihydroxychalcone (B1234639) and 2',3,4,5'-tetrahydroxyl chalcone almost completely inhibited adrenaline-induced secondary aggregation in human platelet-rich plasma, an effect attributed to the inhibition of thromboxane formation capes.gov.br.

Table 2: Effect of Chalcone Analogs on Thromboxane-Related Platelet Aggregation This is an interactive table. Click on the headers to sort the data.

Compound/Analog Platelet Source Key Finding Inferred Mechanism Reference(s)
Various Chalcone Derivatives Washed Rabbit Platelets Potent inhibition of arachidonic acid-induced aggregation. Inhibition of thromboxane formation. nih.gov
Chalcone Compounds 2, 8, 9 Human Platelet-Rich Plasma Significant inhibition of adrenaline-induced secondary aggregation. Inhibitory effect on thromboxane formation. oup.comnih.gov
2',5'-Dihydroxychalcone Human Platelet-Rich Plasma Almost complete inhibition of adrenaline-induced secondary aggregation. Inhibition of thromboxane formation. capes.gov.br
Various Chalcone Derivatives Rabbit Platelet Suspension Potent inhibition of collagen-induced aggregation. Cyclooxygenase inhibition. capes.gov.br
General Chalcones Not Specified Anti-platelet effect. Inhibition of thromboxane formation via COX inhibition. mdpi.com

The mobilization of intracellular calcium ([Ca2+]i) is a critical signaling event that follows platelet activation and is essential for aggregation. Some chalcones appear to exert their antiplatelet effects by interfering with this process.

The inhibitory action of certain chalcone derivatives on platelet aggregation induced by platelet-activating factor (PAF) has been suggested to be a result of a calcium antagonizing effect or the inhibition of intracellular calcium mobilization oup.comnih.govresearchgate.net. For instance, the natural chalcone Licochalcone A was found to markedly attenuate collagen-stimulated calcium mobilization in washed human platelets mdpi.comnih.gov. Furthermore, studies on the vasorelaxing properties of chalcones in rat thoracic aorta have shown that their effects are mainly due to the inhibition of Ca2+ influx through both voltage-dependent and receptor-operated calcium channels, further supporting the role of chalcones as calcium modulators nycu.edu.tw.

In Vitro Antioxidant Properties

Chalcones, a subgroup of the flavonoid family, are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. nih.govacs.org The antioxidant potential of chalcone derivatives is often linked to the presence and position of hydroxyl (-OH) groups on their aromatic rings. nih.govresearchgate.net These groups can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. The α,β-unsaturated keto group in the chalcone backbone also contributes to its antioxidant activity by stabilizing the resulting phenoxyl radical. nih.gov

Studies on 2'-hydroxychalcones specifically indicate that the presence of a hydroxyl group at the 2'-position is a significant feature for antioxidant effects. Further hydroxylation can enhance this activity; for instance, research has shown that an additional hydroxyl group at the 5'-position leads to the highest antioxidant activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. nih.gov For example, 2,2',5'-trihydroxychalcone has demonstrated excellent reactive oxygen species (ROS) scavenging ability in various cell lines. nih.gov

The introduction of a dimethylamino group, as seen in 3-(Dimethylamino)-2'-hydroxychalcone, is also a critical factor. Research on chalcone analogs with a dimethylamino group, such as (2E)-3-[4-(dimethylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, has confirmed their potential as effective antioxidants. nih.gov The electron-donating nature of the dimethylamino group can increase the electron density of the aromatic system, potentially enhancing its ability to scavenge free radicals.

The antioxidant activity of chalcones can be quantified using various in vitro assays. The chemiluminescence method, for instance, measures the rate constant (k7) for the reaction between a chalcone and peroxide radicals. Chalcones with a catechol (dihydroxy) structure have shown very high activity (k7 ≈ 10^7 L mol⁻¹ s⁻¹). researchgate.net While specific values for this compound are not detailed in the available literature, the combined presence of the 2'-hydroxy and the 3-dimethylamino groups suggests a significant potential for free radical scavenging and antioxidant effects.

Other Investigated Biological Activities (e.g., Vasorelaxant)

Beyond antioxidant effects, chalcone derivatives have been investigated for a variety of other biological activities, including vasorelaxant properties, which are crucial for cardiovascular health. nih.govnih.gov The ability of these compounds to induce the relaxation of blood vessels has been demonstrated in several studies, often involving endothelium-dependent and -independent pathways. nih.govnih.gov

Research on polyoxygenated chalcones has shown that specific substitution patterns are key to their vasorelaxant effects. For instance, certain synthetic chalcones have been found to induce over 80% vasorelaxation in pre-contracted mouse aorta. nih.gov The mechanism of action can be complex, involving pathways dependent on estrogen receptor alpha (ERα) and nitric oxide (NO) production. nih.gov Some chalcones induce an ERα-dependent, NO-independent vasorelaxation, while others act via an ERα-independent, NO-dependent mechanism. nih.gov

Structure-activity relationship studies have provided insights into the features required for potent vasorelaxant activity. For example, having identical groups (either -OH or -OCH3) at the C-2' and C-4' positions, along with an unsubstituted C-6' position, appears to be favorable for activity. nih.gov Hybrid chalcone derivatives, created by conjugating the chalcone scaffold with moieties like nitric oxide (NO) donors or 1,4-dihydropyridyl (1,4-DHP), have also been synthesized and shown to possess more potent vasorelaxant activities than their parent compounds. nih.gov

While direct studies on the vasorelaxant activity of this compound are limited, the general findings for the chalcone class suggest it may possess such properties. The electronic influence of the dimethylamino group and the hydrogen-bonding capability of the 2'-hydroxy group could play a role in its interaction with vascular targets.

Binding Mechanisms with Biomolecules (e.g., Bovine Serum Albumin)

The interaction of small molecules with transport proteins like serum albumin is a critical determinant of their pharmacokinetic profile, affecting their distribution, metabolism, and efficacy. researchgate.net Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA). researchgate.net The binding of various chalcone derivatives to BSA and HSA has been extensively studied using spectroscopic and computational methods. rsc.orgnih.govnih.gov

These studies consistently show that chalcones can bind to serum albumin, often causing a quenching of the protein's intrinsic fluorescence. researchgate.netnih.gov This quenching is typically a static process, indicating the formation of a stable ground-state complex between the chalcone and the protein. nih.govnih.gov The binding is primarily driven by non-covalent interactions, with hydrophobic forces and hydrogen bonds playing a major role. nih.govias.ac.in

The binding affinity is quantified by the binding constant (Kb). For a triazole chalcone derivative containing a dimethylamino group, the binding constant with BSA was found to be in the order of 10^5 M⁻¹, indicating a strong interaction. nih.gov Molecular docking studies have helped to visualize these interactions, showing that chalcones often bind within the hydrophobic cavities of albumin, near tryptophan and tyrosine residues. nih.govnih.gov These interactions can induce conformational changes in the secondary structure of the protein, as observed through circular dichroism (CD) and FT-IR spectroscopy. nih.gov

For this compound, the presence of the aromatic rings provides the necessary hydrophobicity to interact with the binding pockets of BSA, while the 2'-hydroxy group can act as a hydrogen bond donor or acceptor. The dimethylamino group can also participate in these interactions. The binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG°). researchgate.net

Interactive Data Table: Binding Parameters of Chalcone Analogs with Serum Albumin

Chalcone DerivativeProteinBinding Constant (Kb) (M-1)Quenching MechanismPrimary Driving ForcesReference
Dimethylamino-containing triazole chalconeBSA~105StaticHydrogen bonds, Van der Waals nih.gov
General ChalconeBSANot SpecifiedStaticHydrophobic forces researchgate.net
(E)-1-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-oneBSANot SpecifiedCombined static and dynamicNot Specified nih.gov
Cardamonin (a chalcone)HSANot SpecifiedNot SpecifiedNot Specified sigmaaldrich.cn

Structure Activity Relationship Sar Studies of 3 Dimethylamino 2 Hydroxychalcone Derivatives

Influence of Substituent Position and Electronic Effects on Biological Efficacy

The biological activity of chalcone (B49325) derivatives is highly dependent on the nature and position of substituents on their aromatic A and B rings. The electronic properties of these substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), play a critical role in modulating the efficacy of the compounds.

For chalcones featuring a hydroxyl group on the A-ring, its position is crucial. Research on cholinesterase inhibitors has indicated that a hydroxyl group at the 2'-position of ring A, ortho to the carbonyl bridge, has a promising role in enhancing inhibitory activity. mdpi.com This is often attributed to the formation of an intramolecular hydrogen bond with the carbonyl oxygen, which increases the planarity of the molecule and facilitates binding to target enzymes. In contrast, the presence of a chlorine atom on ring A has been shown to reduce activity. mdpi.com

On the B-ring, the presence of an electron-donating group like a dimethylamino group is significant. Studies on various chalcone series have shown that EDGs on the B-ring generally lead to higher potency in certain activities. mdpi.com For instance, in the context of anti-inflammatory activity, a series of dimethylamino-chalcone derivatives were synthesized and tested as inhibitors of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov While this study focused on 4-dimethylamino derivatives, the findings highlight the importance of the amino group. The electronic effects of substituents have been shown to influence antioxidant properties; for example, in a series of coumarin (B35378) derivatives, electron-donating groups like -OH and -OMe enhanced antioxidant activity compared to electron-withdrawing groups like -NO2 or halogens like -Br. mdpi.comresearchgate.net This principle suggests that the electron-donating nature of the dimethylamino group at the 3-position would similarly influence the electronic density of the chalcone backbone and thus its biological interactions.

The table below illustrates the influence of B-ring substituents on the cholinesterase inhibitory activity of chalcone derivatives, demonstrating the impact of electronic properties.

CompoundB-Ring SubstituentActivity (IC50 in µM)Reference
Morpholine-based chalcone4-N(CH3)2AChE = 6.1, BChE = 18.09 mdpi.com
Morpholine-based chalcone4-ClModerate AChE Inhibition mdpi.com
Morpholine-based chalcone4-BrModerate AChE Inhibition mdpi.com
4-Amino chalcone derivativeB-ring = Phenyl with EDGHigh AChE Inhibition (222-1048 nM) mdpi.com
4-Amino chalcone derivativeB-ring = Furan (B31954)/Thiophene (B33073)Decreased AChE Inhibition mdpi.com

Role of the α,β-Unsaturated Carbonyl Moiety in Pharmacological Activity

A defining structural feature of chalcones is the α,β-unsaturated carbonyl system, also known as an enone. This ketoethylenic group (–CO–CH=CH–) is not merely a linker but is fundamentally responsible for the broad spectrum of pharmacological activities observed in this class of compounds. acs.orgnih.govanalis.com.my The reactivity of this moiety is considered a cornerstone of chalcones' biological mechanism. jchemrev.comnih.gov

The α,β-unsaturated carbonyl functional group acts as a potent Michael acceptor. jchemrev.comresearchgate.net This allows it to form covalent bonds with biological nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues within proteins and enzymes. researchgate.netnih.gov This covalent interaction, via a Michael-type addition reaction, can lead to the inhibition or modulation of key cellular signaling pathways. jchemrev.comnih.gov For example, the ability of chalcones to interact with the Keap1 protein is mediated by this reaction, which in turn influences the Nrf2-ARE antioxidant response pathway. jchemrev.com

The electrophilicity of the enone system, and thus its reactivity as a Michael acceptor, is modulated by the electronic effects of the substituents on both the A and B aromatic rings. jchemrev.com Therefore, the entire molecule, including the aromatic rings and the central enone bridge, functions as a highly integrated and reactive scaffold whose properties can be fine-tuned through synthetic modifications. nih.gov

Impact of A- and B-Ring Modifications on Diverse Pharmacological Profiles

Modifications to the A and B rings of the chalcone scaffold are a primary strategy for diversifying their pharmacological profiles and optimizing potency. The identity and placement of substituents can steer the molecule's activity towards different biological targets.

A-Ring Modifications: The A-ring, derived from acetophenone (B1666503), is frequently substituted with hydroxyl or methoxy (B1213986) groups. A 2'-hydroxy substituent is a particularly important feature, contributing to antioxidant, anti-inflammatory, and anticancer activities. mdpi.com This hydroxyl group can influence the molecule's conformation through hydrogen bonding and chelate metal ions. The addition of other groups, such as methoxy substituents at the 3', 4', or 5' positions, has been explored to enhance potency. For example, 2′,5′-dihydroxychalcone derivatives have shown potent anti-inflammatory effects by inhibiting the release of β-glucuronidase and lysozyme (B549824) from neutrophils. researchgate.net

B-Ring Modifications: The B-ring, originating from the benzaldehyde (B42025) component, offers extensive possibilities for modification. Substituting this ring with various functional groups has yielded derivatives with a wide range of activities.

Anti-inflammatory Activity: A study on dimethylamino-chalcones found that 4-dimethylamino-2',5'-dimethoxychalcone was a potent dual inhibitor of NO and PGE2 production. nih.gov Furthermore, 2',6'-dimethoxylation on the A-ring was identified as a key requirement for selective and potent inhibition of nitric oxide synthase induction. nih.gov

Anticancer Activity: The presence of a dimethylamino group on the B-ring has been reported to influence anticancer potency. mdpi.com

Cholinesterase Inhibition: For activity related to Alzheimer's disease, modifications on the B-ring are critical. Ortho substitution on the B-ring was found to be the most promising for butyrylcholinesterase (BChE) inhibition, while meta and para substitutions led to decreased activity. mdpi.com The introduction of methoxy groups at the meta and para positions, however, had a beneficial effect on BChE inhibitory potential. mdpi.com Replacing a phenyl B-ring with heterocyclic rings like furan or thiophene has been shown to significantly decrease cholinesterase inhibitory activity. mdpi.com

These findings underscore that systematic modification of both rings is a powerful tool for developing chalcone derivatives with specific and enhanced pharmacological profiles.

Stereochemical Considerations in Chalcone Activity

The stereochemistry of the chalcone scaffold is another critical determinant of its biological activity. Chalcones possess a carbon-carbon double bond in the α,β-unsaturated bridge, which gives rise to two geometric isomers: E (trans) and Z (cis). researchgate.net

The E-isomer is thermodynamically more stable and is the form predominantly synthesized and found in nature. researchgate.netresearchgate.net Consequently, most pharmacological studies are performed on the E-chalcones. The planar conformation of the E-isomer is believed to be crucial for fitting into the binding sites of target proteins.

Beyond geometric isomerism, the rotational conformation around the single bonds of the propenone linker also plays a role. This leads to s-cis and s-trans conformers, which describe the orientation of the carbonyl group relative to the double bond. Recent studies have highlighted that such conformational changes can significantly affect the biological activity of chalcones. jocpr.com Theoretical calculations on 4-hydroxychalcone (B181621) have shown that s-cis conformers can be energetically preferred over s-trans conformers due to a greater stabilizing effect from electron delocalization. researchgate.net The specific conformation adopted by a chalcone derivative can be influenced by its substitution pattern and the surrounding environment, which in turn impacts its interaction with biological targets.

Identification of Key Pharmacophoric Elements

Based on extensive structure-activity relationship studies, a general pharmacophore for biologically active 2'-hydroxychalcone (B22705) derivatives can be proposed. This model identifies the essential structural features required for significant pharmacological activity.

The key pharmacophoric elements are:

The α,β-Unsaturated Carbonyl System: This enone bridge is arguably the most critical feature, acting as a reactive Michael acceptor that can form covalent bonds with target proteins. jchemrev.comresearchgate.net Its presence is fundamental to the mechanism of action for many chalcone activities. acs.org

The 2'-Hydroxy Group on Ring A: This substituent is a recurring feature in many potent chalcone derivatives. It can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which helps to rigidify the structure, increase planarity, and enhance binding affinity to biological targets. mdpi.commdpi.com

Substituents on Ring B: The B-ring is a key site for modification to tune potency and selectivity. The presence of an electron-donating group, such as a dimethylamino or methoxy group, is often associated with enhanced biological efficacy. mdpi.commdpi.com The position of this substituent is also critical, with different substitution patterns favoring different pharmacological profiles. mdpi.com

E-Stereochemistry of the Double Bond: The trans configuration of the olefinic bond is the more stable and biologically active form, ensuring an optimal spatial arrangement of the two aromatic rings for interaction with receptor sites. researchgate.net

Two Aromatic Rings (A and B): These rings provide the foundational scaffold and engage in essential hydrophobic and π-π stacking interactions within the binding pockets of target enzymes and receptors. jchemrev.com

Together, these elements constitute a privileged scaffold in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. researchgate.netresearchgate.net

Photophysical Properties of 3 Dimethylamino 2 Hydroxychalcone

UV-Vis Absorption and Emission Characteristics

The electronic absorption and emission spectra of 3-(Dimethylamino)-2'-hydroxychalcone are highly sensitive to the surrounding solvent environment. The presence of the strong electron-donating dimethylamino group on one phenyl ring and the carbonyl group on the central chain creates a push-pull system, which is characteristic of molecules with significant intramolecular charge transfer character.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich dimethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting carbonyl portion of the molecule. This ICT process is fundamental to its photophysical properties.

The absorption spectra of related 2'-hydroxychalcones bearing a dimethylamino substituent show a distinct absorption band in the visible region. mdpi.com For instance, in various solvents, the absorption maximum (λ_abs) is influenced by solvent polarity. While the absorption spectrum may undergo minor changes, the fluorescence spectrum often experiences a significant bathochromic (red) shift with increasing solvent polarity. nih.gov This phenomenon, known as solvatochromism, is a hallmark of ICT, indicating a larger dipole moment in the excited state compared to the ground state.

The emission properties are also dictated by the potential for ESIPT, where the phenolic proton of the 2'-hydroxy group is transferred to the carbonyl oxygen in the excited state. This process leads to the formation of a keto-tautomer, which has its own distinct emission profile, often at longer wavelengths compared to the initially excited enol form. In some cases, dual emission can be observed, corresponding to the emission from both the local excited (enol) state and the proton-transferred (keto) tautomer. mdpi.com Chalcones with a dimethylamino group are noted for being more emissive compared to analogues without this group. mdpi.com The combination of ICT and ESIPT can lead to very large Stokes shifts, which is the difference between the absorption and emission maxima. mdpi.comnih.gov

Table 1: Representative Photophysical Data for a Structurally Similar Chalcone (B49325) in Various Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Acetonitrile4255505882
Methanol (B129727)4315455163
DMSO4315485293
PBS (pH 7.4)4255355440

Data is illustrative and based on findings for 4-(dimethylamino) substituted chalcones as reported in related literature. nih.gov

Fluorescence Quenching Studies and Binding Mechanisms

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster resonance energy transfer (FRET). Quenching studies are valuable for understanding the interactions between a fluorophore and other molecules (quenchers), and they form the basis for developing fluorescent sensors.

For chalcones, particularly those with strong ICT character like this compound, the fluorescence is sensitive to the local environment. The binding of metal ions or other analytes can significantly alter the photophysical properties, leading to either quenching ("turn-off") or enhancement ("turn-on") of fluorescence.

A study on a structurally analogous compound, (2E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, which lacks the 2'-hydroxy group, demonstrated its use as a chemosensor for mercury(II) ions in aqueous media through selective fluorescence quenching. nih.gov The interaction between the chalcone and Hg(II) was proposed to occur via a mechanism that blocks the photoinduced electron transfer process. nih.gov

The efficiency of quenching can be quantified using the Stern-Volmer equation for dynamic quenching:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant.

For static quenching, the binding or association constant (Kₐ) can be determined using models like the Benesi-Hildebrand equation. nih.gov These constants provide quantitative insight into the strength and nature of the interaction between the chalcone and the binding species. In the case of the aforementioned chalcone sensor for Hg(II), the stoichiometry of the complex was found to be 1:1. nih.gov

Table 2: Binding and Quenching Constants for a Chalcone-based Sensor with Hg(II)

ParameterValueMethod of Determination
Association Constant (Kₐ)9.08 × 10⁴ M⁻¹Benesi-Hildebrand Equation
Stern-Volmer Constant (Kₛᵥ)1.60 × 10⁵ M⁻¹Stern-Volmer Equation
Limit of Detection (LOD)136 nMFluorescence Titration

Data derived from a study on (2E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, a close structural analog. nih.gov

Time-Resolved Spectroscopy for Photochemical Pathway Elucidation

To fully understand the complex photochemical and photophysical pathways that occur after light absorption, steady-state techniques are often insufficient. Time-resolved spectroscopy methods, such as femtosecond transient absorption (TA) and fluorescence upconversion, provide critical insights into the dynamics of excited states on ultrafast timescales (femtoseconds to nanoseconds). acs.orgnih.gov

For 2'-hydroxychalcone (B22705) derivatives, these techniques have been instrumental in disentangling the competing relaxation pathways of ICT and ESIPT. acs.orgacs.org Upon excitation, the molecule is promoted to the Franck-Condon excited state. From here, several processes can occur:

Vibrational Cooling and Solvent Relaxation: The excited molecule rapidly loses excess vibrational energy and the surrounding solvent molecules reorient around the new, larger dipole moment of the excited state. This typically occurs on the femtosecond to picosecond timescale. acs.org

Intramolecular Charge Transfer (ICT): The charge separation from the dimethylamino donor to the carbonyl acceptor is established. This process is often coupled with solvent relaxation.

Excited-State Intramolecular Proton Transfer (ESIPT): In parallel, the proton from the 2'-hydroxy group can transfer to the carbonyl oxygen, forming the keto-tautomer. Studies on similar systems have shown this tautomerization can be extremely fast, occurring in just a few picoseconds. acs.org

Intramolecular Twisting: Twisting around the single bonds in the chalcone backbone can provide a non-radiative decay pathway, leading back to the ground state without emitting light. acs.org

Fluorescence and Non-Radiative Decay: The molecule returns to the ground state by emitting a photon (fluorescence) from either the enol or keto excited state, or through non-radiative processes like internal conversion or intersystem crossing to the triplet state. acs.org

Femtosecond transient absorption studies on a closely related compound, 4'-(dimethylamino)-2'-hydroxychalcone, have shown that in solution, the excited state dynamics involve vibrational cooling, solvation dynamics, and twisting of the hydroxyphenyl ring before the enol tautomer relaxes via weak fluorescence. acs.org In contrast, in the crystalline state, the initially excited enol form undergoes tautomerization in approximately 3 picoseconds to form the keto tautomer, which then relaxes via intense red/near-infrared fluorescence. acs.org These studies highlight the profound influence of the molecule's environment on its photochemical fate. acs.orgacs.org

Optical Band Gap Energy Determination

The optical band gap energy (E_g) is a crucial parameter for materials used in optoelectronic devices, as it represents the minimum energy required to excite an electron from the ground state (or valence band in a solid) to an excited state (or conduction band). For an individual molecule in solution, this corresponds to the energy of the HOMO-LUMO transition.

The optical band gap can be estimated from the onset of the UV-Vis absorption spectrum. The relationship between the band gap energy and the wavelength of absorbed light is given by the Planck-Einstein relation:

E_g = h * c / λ_onset

where h is Planck's constant, c is the speed of light, and λ_onset is the wavelength at the onset of absorption (the "long-wavelength absorption edge"). A more practical formula for calculation is:

E_g (eV) = 1240 / λ_onset (nm)

To determine λ_onset, the absorption spectrum is plotted, and the baseline is extrapolated to intersect with the tangent of the absorption band's leading edge. The wavelength at this intersection point is taken as λ_onset. This method, often referred to as the Tauc plot method in solid-state physics, provides a reliable estimate of the optical band gap. For this compound, with its absorption extending into the visible region due to the strong ICT character, the optical band gap is expected to be relatively low compared to unsubstituted chalcones. Based on absorption maxima around 425-430 nm for similar compounds, the onset wavelength would be slightly longer, leading to an estimated optical band gap in the range of 2.5 - 2.8 eV.

Coordination Chemistry and Metal Complexation Studies of 3 Dimethylamino 2 Hydroxychalcone

Ligand Properties of 3-(Dimethylamino)-2'-hydroxychalcone

This compound possesses key structural features that define its behavior as a ligand. The presence of a hydroxyl group (-OH) ortho to the carbonyl group (>C=O) on one of the aromatic rings is crucial for its coordinating ability. alliedacademies.org These two groups, the phenolic oxygen and the carbonyl oxygen, act as the primary donor sites, allowing the molecule to function as a bidentate chelating agent. alliedacademies.org

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion, along with the adjacent carbonyl oxygen, can coordinate to a central metal ion to form a stable six-membered chelate ring. alliedacademies.org This mode of chelation is common for o-hydroxychalcones. alliedacademies.org The dimethylamino group, an electron-donating substituent, influences the electronic properties of the aromatic system, which can, in turn, affect the stability and reactivity of the resulting metal complexes. researchgate.net The delocalization of electrons across the conjugated system of the chalcone (B49325) is a significant feature, and coordination to a metal ion often leads to shifts in electron density throughout the molecule. alliedacademies.org

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with this compound typically involves the reaction of the chalcone ligand with a metal salt in a suitable solvent. mdpi.com A general method for preparing these complexes, particularly heteroleptic ones, can be described. The process often begins with dissolving the this compound ligand (abbreviated as HL) in a solvent mixture, such as methanol (B129727) and dichloromethane. mdpi.com A base, like triethylamine (B128534) (Et₃N), is added to facilitate the deprotonation of the 2'-hydroxyl group, making the ligand ready for coordination. mdpi.com

Subsequently, a solution of the desired metal salt, for instance, copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), is added to the ligand solution. mdpi.com In the synthesis of heteroleptic complexes, an additional N-donor ligand (like 5,5'-dimethyl-2,2'-bipyridine or 4,7-diphenyl-1,10-phenanthroline) is introduced into the reaction mixture. mdpi.com The mixture is typically stirred and refluxed, after which the solid complex can be isolated by filtration and purified. mdpi.com

Characterization of the resulting metal chelates is performed using various analytical techniques. Elemental analysis confirms the stoichiometric composition of the complexes, while molar conductivity measurements in solvents like DMSO can determine whether the complexes are electrolytic or non-electrolytic in nature. ijraset.comjocpr.com Magnetic susceptibility measurements at room temperature provide information about the electronic configuration and geometry of the central metal ion. ijraset.com

Table 1: Characterization Data for Selected Heteroleptic Copper(II) Complexes of 2'-Hydroxy-4-(dimethylamino)chalcone (HL) (Note: 2'-hydroxy-4-(dimethylamino)chalcone is structurally analogous to this compound)

Complex Composition Molar Conductivity (Ω⁻¹ cm² mol⁻¹) Magnetic Moment (μB)
[Cu(dmbpy)(L)]NO₃ C₂₉H₂₈CuN₄O₅ 95 1.85
[Cu(bphen)(L)]NO₃ C₄₁H₃₂CuN₄O₅ 105 1.81
[Cu(dbbpy)(L)]NO₃ C₃₅H₄₀CuN₄O₅ 98 1.83
[Cu(nphen)(L)]NO₃ C₂₉H₂₃CuN₅O₇ 110 1.86

Data sourced from a study on heteroleptic copper(II) complexes. mdpi.com

Spectroscopic Investigations of Metal Complexes

Spectroscopic methods are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, a characteristic band corresponding to the stretching vibration of the phenolic -OH group is observed. kwasu.edu.ng Upon complexation, this band typically disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. kwasu.edu.ng Furthermore, the stretching vibration of the carbonyl group (νC=O) is expected to shift to a lower frequency in the spectra of the complexes compared to the free ligand. kwasu.edu.ngunic.ac.cy This shift confirms the coordination of the carbonyl oxygen to the metal ion, as the bond order of the C=O group decreases upon electron donation to the metal. kwasu.edu.ng

Electronic (UV-Visible) Spectroscopy: The electronic spectrum of the chalcone ligand in a solvent like DMF shows intense absorption bands, which are assigned to π → π* and n → π* transitions within the conjugated system. researchgate.net A strong peak, often observed at higher wavelengths, can be attributed to an intramolecular charge transfer from the dimethylamino group to the carbonyl moiety. researchgate.net When the chalcone coordinates to a metal ion, this charge transfer band often shifts, providing clear evidence of complex formation. researchgate.net For transition metal complexes, additional bands appear in the visible region of the spectrum. These bands correspond to d-d electronic transitions of the central metal ion and provide valuable information about the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). mdpi.comresearchgate.net

Table 2: Key Spectroscopic Data for a Chalcone Analogue and its Metal Complexes (Note: Data is for 5-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one, demonstrating typical spectral shifts upon complexation)

Compound Key IR Bands (cm⁻¹) (νC=O) Electronic Spectra λmax (nm) (Charge Transfer) Electronic Spectra λmax (nm) (d-d transitions)
Free Ligand (DMATP) 1630 444 -
[(DMATP)NiCl₂] 1615 425 655, 720
[(DMATP)VCl₃] 1612 419 590, 710
[(DMATP)PdCl₂] 1618 420 510
[(DMATP)PtCl₂] 1610 422 525

Data adapted from a study on a chalcone analogue and its metal complexes. researchgate.net

Biological Activity of Metal Complexes of this compound

The chelation of metal ions to chalcone ligands often leads to a significant enhancement of biological activity compared to the free ligand. ajchem-a.comnih.gov This is frequently attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms. nih.gov

Antiproliferative Activity: Metal complexes of hydroxychalcones have been extensively studied for their potential as anticancer agents. A series of heteroleptic copper(II) complexes incorporating 2'-hydroxy-4-(dimethylamino)chalcone and various N-donor ligands demonstrated significant in vitro cytotoxicity against several human cancer cell lines. mdpi.comnih.gov For example, the complex containing 4,7-diphenyl-1,10-phenanthroline (B7770734) (bphen) was found to be highly cytotoxic, with IC₅₀ values in the low micromolar range (1.0 to 2.3 μM) and showed good selectivity with lower toxicity towards healthy human lung fibroblast cells. nih.gov Further studies revealed that the anticancer effects of this complex are associated with the strong induction of apoptosis (programmed cell death) through the activation of caspases 3/7 and the overproduction of reactive oxygen species (ROS). nih.gov

Table 3: In Vitro Cytotoxicity (IC₅₀ in μM) of a Copper(II)-Chalcone Complex (Complex 2: [Cu(bphen)(L)]NO₃, where L = 2'-hydroxy-4-(dimethylamino)chalcone)

Cell Line Cancer Type IC₅₀ (μM)
A2780 Ovarian Carcinoma 1.0
A549 Lung Carcinoma 1.3
HeLa Cervical Carcinoma 1.1
MCF-7 Breast Adenocarcinoma 2.3
22Rv1 Prostate Carcinoma 1.2
MRC-5 Healthy Lung Fibroblast > 25

Data sourced from Pharmaceutics. nih.gov

Antimicrobial Activity: Chalcone-metal complexes are widely recognized for their antimicrobial properties. ijraset.com Studies on various chalcone complexes have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. ijraset.comajchem-a.com The enhanced antimicrobial activity of the metal chelates is often linked to their increased ability to diffuse through the cell membranes of pathogens. ijraset.com

Antioxidant Activity: The antioxidant potential of chalcone complexes is another area of significant research interest. The presence of phenolic hydroxyl groups makes the parent ligands themselves potential radical scavengers. kwasu.edu.ng The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method or the ferric reducing antioxidant power (FRAP) assay. kwasu.edu.ngsid.ir In many cases, the metal complexes exhibit higher antioxidant activity than the free chalcone ligand. kwasu.edu.ng This enhancement may be due to the involvement of the metal center in redox processes or changes in the electronic properties of the ligand upon coordination. kwasu.edu.ng

Chemical Reactivity and Transformation Studies of 3 Dimethylamino 2 Hydroxychalcone

Nucleophilic and Electrophilic Addition Reactions

The polarized α,β-unsaturated system in 3-(Dimethylamino)-2'-hydroxychalcone is susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic addition, particularly the Michael or conjugate addition, is a characteristic reaction of chalcones. chemrevlett.comnih.gov In this type of reaction, a nucleophile adds to the β-carbon of the enone system. While specific studies on this compound are not extensively detailed in the searched literature, the general mechanism involves the attack of a nucleophile, such as an enolate, an amine, or a thiol, to the electron-deficient β-carbon. The presence of the electron-donating dimethylamino group on the B-ring may influence the reactivity of the double bond towards nucleophiles. For instance, the addition of nitromethane (B149229) to chalcones is a well-established method for forming new carbon-carbon bonds. chemrevlett.com

Electrophilic addition reactions can also occur at the carbon-carbon double bond, which, despite being part of a conjugated system, can still react with electrophiles. bhu.ac.in However, detailed studies specifically documenting electrophilic additions to this compound are not prevalent in the reviewed literature.

Organometallic reagents, such as Grignard reagents, are known to react with the carbonyl group of chalcones in a 1,2-addition fashion. youtube.comyoutube.comyoutube.comyoutube.com This reaction typically leads to the formation of a tertiary alcohol after an acidic workup. The reaction of this compound with an organometallic reagent would likely proceed via nucleophilic attack at the carbonyl carbon. youtube.comclockss.org

Table 1: Nucleophilic Addition Reactions of Chalcones
NucleophileReagent ExampleProduct TypeReference
EnolateEthyl acetoacetateCyclohexenone derivative lew.ro
Thiol4-Chlorothiophenol3-Thiopropanone derivative lew.ro
AmineHydrazine (B178648)Pyrazoline nih.govderpharmachemica.comdergipark.org.tr
NitroalkaneNitromethaneNitro-adduct chemrevlett.com

Cyclization Reactions to Form Heterocyclic Compounds

One of the most significant aspects of the reactivity of 2'-hydroxychalcones, including the title compound, is their ability to serve as precursors for the synthesis of various heterocyclic systems. nih.govnih.gov

A prominent reaction is the acid- or base-catalyzed intramolecular cyclization to form flavanones. rsc.orgmdpi.com The mechanism involves the nucleophilic attack of the 2'-phenolic oxygen onto the β-carbon of the enone system. rsc.org This isomerization is a key step in the biosynthesis of flavonoids. mdpi.com

Furthermore, this compound can react with various reagents to yield a range of heterocyclic compounds. For example, reaction with hydrazine derivatives in the presence of an acid catalyst leads to the formation of pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms. nih.govderpharmachemica.comdergipark.org.triscience.inresearchgate.net The reaction proceeds through the initial formation of a hydrazone followed by intramolecular cyclization.

The reaction of chalcones with amidines can also be employed to synthesize pyrimidine (B1678525) derivatives. This transformation typically involves a [3+3] annulation process. nih.gov Additionally, thiazolo[3,2-a]pyrimidines can be synthesized from chalcone (B49325) precursors. nih.gov

Table 2: Synthesis of Heterocyclic Compounds from Chalcones
Reagent(s)Heterocyclic ProductReaction ConditionsReference
Hydrazine hydrate, Acetic acidPyrazolineReflux nih.govdergipark.org.tr
Hydrazine hydrate, Formic acidN-FormylpyrazolineReflux iscience.in
2,4-Dinitrophenylhydrazine, Ethanol (B145695)2,4-DinitrophenylpyrazolineReflux derpharmachemica.com
Piperidine (B6355638) (catalyst)Flavanone (via chalcone)- nih.govnih.gov
Amidine, Visible lightPyrimidineMetal-free photo-oxidation nih.gov

Reduction Reactions (e.g., Hydrogenation to Dihydrochalcones)

The α,β-unsaturated ketone moiety of this compound can be selectively reduced under various conditions. Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond of chalcones, yielding the corresponding dihydrochalcones (1,3-diarylpropan-1-ones). nih.govyoutube.comyoutube.comyoutube.comyoutube.com This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas. youtube.comyoutube.com The reduction is generally chemoselective for the double bond, leaving the carbonyl group intact.

While specific examples for the catalytic hydrogenation of this compound are not explicitly detailed in the provided search results, the general reactivity pattern of chalcones suggests that it would readily undergo this transformation to yield 3-(dimethylamino)-1-(2-hydroxyphenyl)-3-phenylpropan-1-one.

Oxidation Reactions

The oxidation of 2'-hydroxychalcones can lead to different products depending on the oxidizing agent and reaction conditions. A significant oxidative transformation is the oxidative cyclization to form flavonoids. For instance, the reaction of 2'-hydroxychalcones with hydrogen peroxide in an alkaline medium, a reaction known as the Algar-Flynn-Oyamada reaction, typically yields 3-hydroxyflavones. nih.govnih.govchemijournal.com This reaction proceeds through an epoxide intermediate followed by intramolecular cyclization and rearrangement. It has been reported that a chalcone derived from o-hydroxyacetophenone and 4-dimethylaminobenzaldehyde undergoes this cyclization to form 3-hydroxy-4'-dimethylamino flavone. nih.govnih.gov

The use of other oxidizing agents can lead to the formation of aurones, another class of flavonoids. chemijournal.com The selective oxidation of C-H bonds in the presence of hydrogen peroxide can also be achieved using specific iron complexes as catalysts, although this has not been specifically reported for this chalcone. nih.gov

Table 3: Oxidative Cyclization of 2'-Hydroxychalcones
Oxidizing AgentProduct TypeReference
Hydrogen peroxide (H₂O₂) / NaOH3-Hydroxyflavone nih.govnih.govchemijournal.com
Transition metal salts (e.g., Hg²⁺, Cu²⁺, Tl³⁺)Aurone chemijournal.com
Iodine (I₂) / DMSOFlavone chemijournal.com

Role as a Precursor in Biosynthetic Pathways (e.g., Flavonoids, Isoflavonoids)

Chalcones are well-established as central intermediates in the biosynthesis of flavonoids and isoflavonoids in plants. mdpi.com These natural products are synthesized via the phenylpropanoid pathway, where chalcone synthase, a key enzyme, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. mdpi.com This chalcone then serves as a branching point for the synthesis of a vast array of flavonoids, including flavanones, flavones, flavonols, and anthocyanins, through the action of various enzymes like chalcone isomerase. nih.govmdpi.com

While this compound is a synthetic compound and not a direct natural intermediate, its structural similarity to naturally occurring chalcones makes it a subject of interest in biochemical studies. For instance, enzymatic glycosylation of synthetic hydroxychalcones has been demonstrated, which is a common modification in natural product biosynthesis to enhance properties like solubility. nih.govresearchgate.net Although direct evidence for the in vivo incorporation of this compound into biosynthetic pathways is lacking in the reviewed literature, its reactivity mirrors that of natural chalcones, highlighting its potential as a tool for studying these pathways.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(Dimethylamino)-2'-hydroxychalcone, and how can product purity be validated?

  • Methodological Answer : Synthesis often involves Claisen-Schmidt condensation between 2'-hydroxyacetophenone and a dimethylamino-substituted benzaldehyde. Post-synthesis, purity validation requires LC-MS/MS to confirm molecular weight and fragmentation patterns. For example, LC-MS profiles (Fig. 5a, b in Janeczko et al., 2013) can distinguish the chalcone substrate from byproducts, while spectroscopic data (e.g., UV-Vis, IR) cross-referenced with literature ensures structural fidelity .

Q. How do substituents like dimethylamino and hydroxyl groups influence the spectroscopic properties of chalcones?

  • Methodological Answer : Substituents alter electronic transitions and hydrogen-bonding networks. For this compound, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups reduces enol-keto tautomerism, stabilizing the structure. Comparative studies with analogs (e.g., 2'-hydroxy-3-methoxychalcone) using NMR and UV-Vis spectroscopy can isolate substituent effects. Theoretical modeling (e.g., DFT) further predicts spectral shifts .

Q. What precautions are critical when handling chalcones with reactive functional groups during experiments?

  • Methodological Answer : Due to light sensitivity and oxidation risks, store chalcones in amber vials under inert gas (e.g., argon). Use gloves with validated chemical resistance (e.g., nitrile for polar solvents) and tightly sealed goggles to prevent ocular exposure. Pre-experiment stability tests (e.g., TLC monitoring) under experimental conditions (pH, temperature) are advised .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for modifying the C=C bond in this compound?

  • Methodological Answer : Cyanobacterial strains (e.g., A. laxa) catalyze hydrogenation of chalcones to dihydrochalcones. Optimize parameters: incubation time (14 days in Janeczko et al.), culture medium (Z8 medium), and substrate concentration. Post-reaction, use LC-MS/MS to track biotransformation efficiency and compare fragmentation patterns (e.g., m/z signals) to confirm product identity .

Q. How do temperature-dependent NMR chemical shifts inform the conformational dynamics of this compound?

  • Methodological Answer : The hydroxyl proton’s chemical shift in chloroform exhibits inverse temperature dependence due to hydrogen-bond strength variations. Acquire 1H NMR spectra at multiple temperatures (e.g., 25°C to 60°C) and correlate shifts with theoretical models (e.g., quantum mechanical calculations). For 4-(Dimethylamino)-2'-hydroxychalcone, such studies revealed tautomeric equilibria and solvent interactions .

Q. What strategies resolve contradictions in reported bioactivity data for chalcone derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols: use recombinant proteins (e.g., IL-6, MMP3) for target-specific assays, control solvent polarity (e.g., DMSO concentration ≤0.1%), and validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Cross-reference with structural analogs (e.g., 3',4'-dihydroxyflavone) to isolate substituent contributions .

Q. How can chalcone-protein conjugation be achieved for targeted drug delivery studies?

  • Methodological Answer : Employ carbodiimide crosslinkers (e.g., EDC/NHS) to activate the chalcone’s carboxyl or hydroxyl groups for coupling with amine-containing biomolecules (e.g., antibodies). Optimize reaction pH (5.0–6.0 for EDC efficiency) and characterize conjugates via MALDI-TOF or fluorescence quenching assays. For example, IL-6 aptamer conjugation on gold electrodes used similar protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.